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Compound of Interest

Compound Name: JH-II-127

Cat. No.: B608186 Get Quote

An In-depth Technical Guide to JH-II-127: A Potent and Selective LRRK2 Inhibitor

Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the

field of neurodegenerative diseases, particularly Parkinson's disease (PD). Activating mutations

in the LRRK2 gene, such as the common G2019S mutation, are the most frequent genetic

cause of both familial and sporadic PD, leading to a two- to three-fold increase in its kinase

activity.[1] This hyperactivity is believed to contribute to neuronal death signaling pathways.

Consequently, the development of small molecule inhibitors that can modulate LRRK2 kinase

activity represents a promising strategy for disease-modifying therapies.

This document provides a comprehensive technical overview of JH-II-127, a 2-anilino-4-

methylamino-5-chloropyrrolopyrimidine compound identified as a highly potent, selective, and

brain-penetrant inhibitor of LRRK2.[1][2][3][4] It is a valuable tool for researchers studying the

physiological and pathological roles of LRRK2 and a promising scaffold for the development of

therapeutics for Parkinson's disease.

Chemical Structure and Properties
JH-II-127 is a synthetic small molecule with a pyrrolopyrimidine core. Its chemical identity and

physical properties are summarized below.
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Property Value

Chemical Name

[4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-

d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-

morpholinyl-methanone[5]

CAS Number 1700693-08-8[5][6][7]

Molecular Formula C₁₉H₂₁ClN₆O₃[5][6]

Molecular Weight 416.87 g/mol [5]

SMILES
O=C(N1CCOCC1)C2=CC(OC)=C(NC3=NC(NC

)=C(C(Cl)=CN4)C4=N3)C=C2[7]

Purity ≥98% (HPLC)[5]

Storage Store at -20°C[5]

Table 1: Physicochemical Properties of JH-II-127

Solvent Maximum Concentration

DMSO 100 mM[5]

DMF 30 mg/mL[6]

Ethanol 2 mg/mL[6]

DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[6]

Table 2: Solubility Data for JH-II-127

Biological Activity and Selectivity
JH-II-127 is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type (WT)

enzyme and the pathologically relevant G2019S mutant. It is also orally bioavailable and brain

penetrant, making it suitable for in vivo studies.[5][6]
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Target IC₅₀ (nM)

LRRK2 (Wild-Type) 6.6[5][6][7][8]

LRRK2 (G2019S Mutant) 2.2[5][6][7][8]

LRRK2 (A2016T Mutant) 47.7[5][6][7][8]

LRRK2 (G2019S + A2016T) 3,080[6]

Table 3: In Vitro Inhibitory Potency of JH-II-127

In cellular contexts, JH-II-127 effectively suppresses LRRK2 activity. It substantially inhibits the

phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, at concentrations

between 0.1 and 0.3 µM in various cell types, including HEK293 cells and human

lymphoblastoid cells.[1][2][6][8] Furthermore, its selectivity is excellent, showing minimal activity

when screened against a large panel of 138 other kinases.[5]

Mechanism of Action
JH-II-127 functions as an ATP-competitive inhibitor of LRRK2.[1] By binding to the kinase

domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its

downstream substrates. The G2019S mutation, located in the kinase domain, enhances

LRRK2's enzymatic activity. JH-II-127 potently inhibits this hyperactive mutant, thereby

normalizing the downstream signaling cascade. This mechanism is critical for reversing the

pathological effects associated with LRRK2 mutations in Parkinson's disease.
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LRRK2 Kinase ActivityInhibition Pathway

LRRK2
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Phosphorylated Substrates
(e.g., pS910, pS935)

Kinase
ActivityJH-II-127  Inhibition
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1. Cell Culture
(e.g., HEK293 expressing LRRK2)

2. Treatment
- JH-II-127 (various conc.)

- DMSO (control)
- 90 min incubation

3. Cell Lysis
Harvest cells and prepare lysates

4. SDS-PAGE & Transfer
Separate proteins by size and

transfer to membrane

5. Immunoblotting
- Primary Antibodies (pS935, total LRRK2)

- HRP-conjugated Secondary Antibody

6. Detection & Analysis
Quantify band intensity to

determine inhibition
 

1. Animal Dosing
Wild-type mice receive JH-II-127
(e.g., 30 mg/kg) via oral gavage

or intraperitoneal injection.

2. Time Point
Sacrifice animals at a

specific time post-dose
(e.g., 1 hour).

3. Tissue Collection
Rapidly dissect and snap-freeze
brain, kidney, and spleen tissues

in liquid nitrogen.

4. Tissue Processing & Immunoblot
Prepare tissue lysates and analyze
for pS935-LRRK2 and total LRRK2

 as per cellular assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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